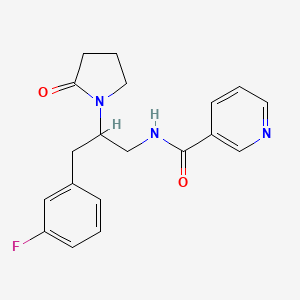
N-(3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl)nicotinamide is a compound that has been widely studied in the field of medicinal chemistry due to its potential therapeutic applications. This compound is known to possess several biochemical and physiological effects that can be useful in the treatment of various diseases.
Mécanisme D'action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Biochemical Pathways
Indole derivatives, which have a similar structure, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl)nicotinamide in lab experiments is its high purity and yield. The synthesis method for this compound has been optimized for high yield and purity, which makes it a reliable compound for use in experiments. Additionally, N-(3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl)nicotinamide has been shown to possess several biochemical and physiological effects, which makes it a useful compound for studying various diseases.
One of the limitations of using N-(3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl)nicotinamide in lab experiments is that its mechanism of action is not fully understood. Additionally, this compound has not been extensively studied in clinical trials, which limits its potential use in the treatment of various diseases.
Orientations Futures
There are several future directions for the study of N-(3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl)nicotinamide. One potential direction is the further study of its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, N-(3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl)nicotinamide could be studied for its potential use in the treatment of cancer and diabetes. Further studies could also be conducted to better understand the mechanism of action of this compound and its potential side effects.
Méthodes De Synthèse
The synthesis of N-(3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl)nicotinamide involves the reaction of 3-fluorophenylacetic acid with 2-pyrrolidinone and subsequent reaction with nicotinoyl chloride. The resulting compound is then purified using column chromatography to obtain the final product. This method has been optimized for high yield and purity and has been used in several studies to obtain N-(3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl)nicotinamide for further research.
Applications De Recherche Scientifique
N-(3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl)nicotinamide has been studied extensively in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, N-(3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl)nicotinamide has been studied for its potential use in the treatment of cancer and diabetes.
Propriétés
IUPAC Name |
N-[3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O2/c20-16-6-1-4-14(10-16)11-17(23-9-3-7-18(23)24)13-22-19(25)15-5-2-8-21-12-15/h1-2,4-6,8,10,12,17H,3,7,9,11,13H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWCJEKPZQJPFCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C(CC2=CC(=CC=C2)F)CNC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl)nicotinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2621436.png)
![({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 4-tert-butylbenzoate](/img/structure/B2621438.png)
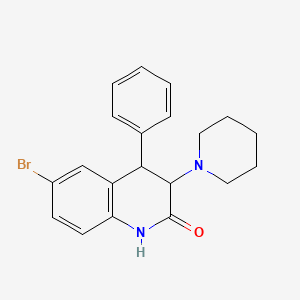
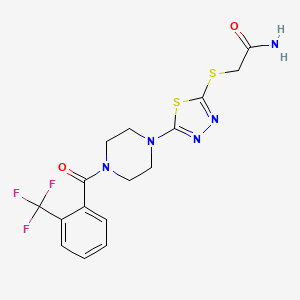
![ethyl 2-[1-methyl-2,4-dioxo-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2621444.png)
![N-[1-(6-Cyclopropylpyridazin-3-yl)azetidin-3-yl]-3,5-difluoro-N-methylbenzenesulfonamide](/img/structure/B2621445.png)
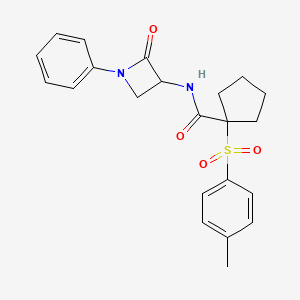
![[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]methylamine hydrochloride](/img/no-structure.png)
![6-ethyl-2-mercapto-3-propylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2621451.png)
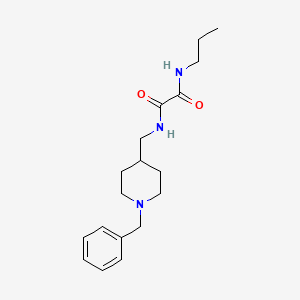
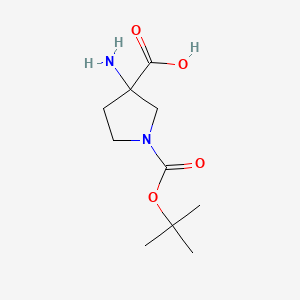
![2-{4-[(4-Bromo-2-fluorophenyl)methyl]piperazin-1-yl}acetic acid dihydrochloride](/img/structure/B2621455.png)

![2-(6-Methylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-1-phenylethanone](/img/structure/B2621458.png)